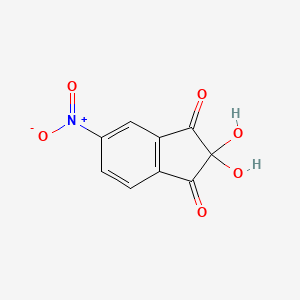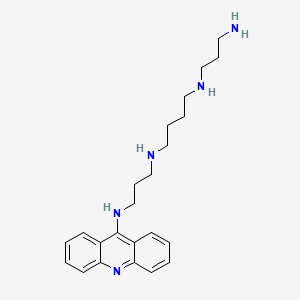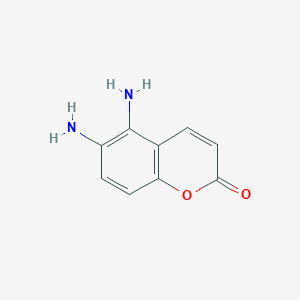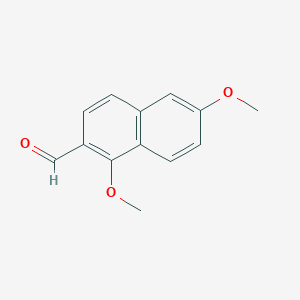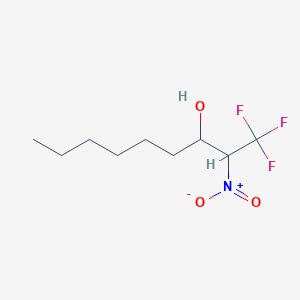
Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans- is a chemical compound with the molecular formula C13H11NO2 It is a derivative of benzoquinoline, featuring a dihydrodiol structure with an acetate group at the 10th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans- typically involves the following steps:
Starting Material: The synthesis begins with benzo(f)quinoline.
Hydrogenation: The benzo(f)quinoline undergoes hydrogenation to form 9,10-dihydro-benzo(f)quinoline.
Diol Formation: The dihydro compound is then subjected to hydroxylation to introduce hydroxyl groups at the 9th and 10th positions, forming 9,10-dihydro-benzo(f)quinoline-9,10-diol.
Acetylation: Finally, the diol is acetylated at the 10th position to yield Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans-.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it back to its dihydro form.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific chemical properties.
Wirkmechanismus
The mechanism by which Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans- exerts its effects involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo(f)quinoline: The parent compound, lacking the diol and acetate groups.
9,10-Dihydro-benzo(f)quinoline: A reduced form without the hydroxyl groups.
Benzo(h)quinoline-9,10-diol: A similar compound with hydroxyl groups at different positions.
Uniqueness
Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans- is unique due to its specific structural features, including the trans-configuration of the diol and the presence of the acetate group
This detailed article provides a comprehensive overview of Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
103620-34-4 |
|---|---|
Molekularformel |
C15H13NO3 |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
[(9S,10S)-9-hydroxy-9,10-dihydrobenzo[f]quinolin-10-yl] acetate |
InChI |
InChI=1S/C15H13NO3/c1-9(17)19-15-13(18)7-5-10-4-6-12-11(14(10)15)3-2-8-16-12/h2-8,13,15,18H,1H3/t13-,15+/m0/s1 |
InChI-Schlüssel |
WCZHKNCPIWOEEK-DZGCQCFKSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1[C@H](C=CC2=C1C3=C(C=C2)N=CC=C3)O |
Kanonische SMILES |
CC(=O)OC1C(C=CC2=C1C3=C(C=C2)N=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[Carbonylbis(6-methoxy-3,1-phenylene)]diacetamide](/img/structure/B14333768.png)
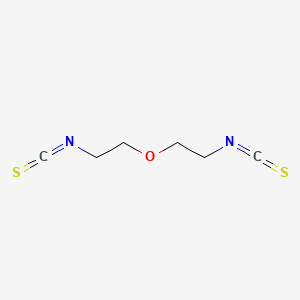
![[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane)](/img/structure/B14333774.png)

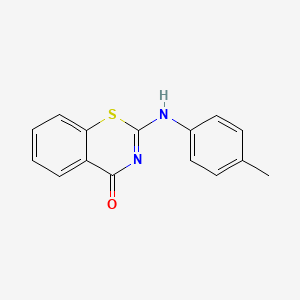
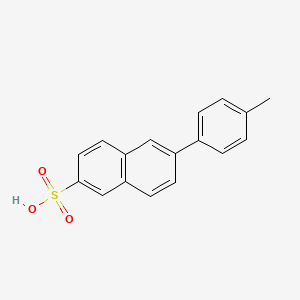
![8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione](/img/structure/B14333803.png)
![2-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B14333806.png)
